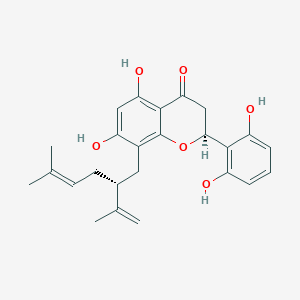

Exiguaflavanone A

描述

属性

分子式 |

C25H28O6 |

|---|---|

分子量 |

424.5 g/mol |

IUPAC 名称 |

(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)8-9-15(14(3)4)10-16-19(28)11-20(29)24-21(30)12-22(31-25(16)24)23-17(26)6-5-7-18(23)27/h5-8,11,15,22,26-29H,3,9-10,12H2,1-2,4H3/t15-,22+/m1/s1 |

InChI 键 |

FPUREMWTZVLZBZ-QRQCRPRQSA-N |

手性 SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=CC=C3O)O)C(=C)C)C |

规范 SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=CC=C3O)O)C(=C)C)C |

产品来源 |

United States |

科学研究应用

Case Study: Impact on NSCLC

A study published in Frontiers in Pharmacology examined the effects of Exiguaflavanone A on inflammation-induced proliferation and metastasis in NSCLC cells. The results indicated that treatment with this compound significantly reduced cell viability and migration in a dose-dependent manner. The study utilized various assays, including colony formation and wound healing assays, to assess these effects .

Table 1: Summary of Anti-Cancer Effects of this compound

| Effect | Observation |

|---|---|

| Cell Cycle Arrest | Induction at G0/G1 phase |

| Cytokine Inhibition | IL-1β, IL-6, IL-18 suppression |

| Migration Inhibition | Reduced migration and invasion |

| Mechanistic Pathway | NLRP3 inflammasome pathway inhibition |

Anti-Inflammatory Applications

This compound's anti-inflammatory properties are linked to its ability to modulate immune responses. By targeting the NLRP3 inflammasome, it helps mitigate chronic inflammation associated with various diseases.

Research Findings

In vitro studies have shown that this compound effectively reduces the production of pro-inflammatory cytokines in lung cells primed with lipopolysaccharide (LPS) and adenosine triphosphate (ATP). This suggests its potential utility in treating inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD) .

Table 2: Anti-Inflammatory Effects of this compound

| Inflammatory Marker | Effect of this compound |

|---|---|

| IL-1β | Significant reduction |

| IL-6 | Significant reduction |

| IL-18 | Significant reduction |

Potential for Drug Development

The promising results from studies involving this compound highlight its potential as a lead compound for drug development. Its dual action as both an anti-cancer and anti-inflammatory agent positions it as a candidate for further investigation in clinical settings.

化学反应分析

Role in Anti-inflammatory and Anti-cancer Research

Exiguaflavanone A, along with exiguaflavanone B, has been identified as a major compound in Sophora exigua extract (SE-EA). Studies suggest that SE-EA, along with this compound and exiguaflavanone B, can inhibit the proliferation of lipopolysaccharide (LPS)-adenosine triphosphate (ATP)-induced A549 cells. This inhibition occurs through cell cycle arrest induction at the G0/G1 phase and a reduction in the expression of cell cycle regulator proteins .

-

Anti-proliferation and Anti-metastasis Properties Research indicates that SE-EA, this compound, and exiguaflavanone B can suppress the migration and invasion of LPS-ATP-induced A549 cells in a dose-dependent manner .

-

NLRP3 Inflammasome Pathway At the molecular level, this compound can significantly downregulate the mRNA expression of IL-1β, IL-18, IL-6, and NLRP3 in LPS-ATP-induced A549 cells . It inhibits NLRP3 inflammasome activation by suppressing NLRP3, ASC, pro-caspase-1(p50 form), and cleaved-caspase-1(p20 form) expressions .

Impact on Non-Small Cell Lung Cancer (NSCLC)

This compound's role in targeting the NLRP3 inflammasome pathway suggests its potential as a therapeutic approach to counteract pro-tumorigenic inflammation and develop novel treatments for NSCLC .

In Vitro Studies

Sophora exigua extracts and its active compounds, including this compound, have been tested against A549 cells using a sulforhodamine B (SRB) assay . These studies assess the cytotoxicity of the extracts and compounds over 24 and 48-hour periods .

常见问题

How should researchers formulate a focused research question for studying Exiguaflavanone A’s bioactivity?

A well-defined research question must specify the biological target (e.g., enzyme inhibition), independent variables (e.g., concentration gradients), and dependent variables (e.g., cytotoxicity metrics). Align the question with gaps in existing literature, such as unexplored signaling pathways or dose-response relationships . For example: “How does this compound modulate NF-κB activation in macrophages at concentrations ≤50 μM?”

Q. What experimental design principles are critical for in vitro studies of this compound?

- Controls: Include positive/negative controls (e.g., dexamethasone for anti-inflammatory assays) and solvent controls to isolate compound-specific effects.

- Replication: Perform triplicate trials to assess intra-assay variability.

- Variables: Clearly define exposure time, cell lines, and solvent compatibility (e.g., DMSO tolerance) .

- Data validation: Use orthogonal assays (e.g., ELISA and Western blot) to confirm protein expression changes .

Q. How can researchers validate the purity of this compound in synthetic or extracted samples?

Employ a combination of HPLC-DAD (≥95% purity threshold), NMR spectroscopy (structural confirmation via H/C peaks), and LC-MS (molecular ion validation). Cross-reference spectral data with published libraries to rule out co-eluting impurities .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate IC values. For multi-group comparisons (e.g., cytokine levels across treatments), apply one-way ANOVA with post-hoc Tukey tests to control Type I errors . Report effect sizes and confidence intervals to contextualize significance .

Advanced Research Questions

Q. How can contradictory findings about this compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodological audit: Compare assay conditions (e.g., ABTS vs. DPPH assays, redox-sensitive cell lines).

- Contextual factors: Evaluate oxygen tension, cellular glutathione levels, and metabolite stability under experimental conditions.

- Mechanistic studies: Use ROS-specific probes (e.g., DCFH-DA) and gene knockout models (e.g., Nrf2) to isolate pathways .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic data across animal models?

- Standardization: Adopt consistent administration routes (e.g., oral gavage vs. IV), fasting protocols, and sampling intervals.

- Analytical rigor: Use validated LC-MS/MS methods with deuterated internal standards to correct for matrix effects.

- Metadata reporting: Document animal strain, diet, and circadian rhythms, which influence metabolic outcomes .

Q. How should researchers design multi-omics studies to elucidate this compound’s polypharmacology?

- Integration: Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map network-level effects.

- Bioinformatics: Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify hub targets (e.g., PI3K/Akt, MAPK).

- Validation: Apply CRISPR-Cas9 silencing or chemical inhibitors to confirm candidate pathways .

Q. What ethical and practical considerations apply to sourcing this compound from endangered plant species?

- Ethical sourcing: Follow Nagoya Protocol guidelines for access and benefit-sharing agreements.

- Sustainability: Develop semi-synthetic routes (e.g., biotransformation using engineered yeast) to reduce ecological impact.

- Documentation: Maintain chain-of-custody records for raw materials to comply with journal and institutional policies .

Data Presentation and Reporting Guidelines

Q. How should researchers structure tables to report this compound’s bioactivity data?

- Minimum requirements: Include compound purity, assay type, positive/negative controls, sample size (n), and statistical parameters (p-values, SD/SEM).

- Example table:

| Assay | Target | IC (μM) | 95% CI | Positive Control |

|---|---|---|---|---|

| MTT cytotoxicity | HepG2 cells | 12.3 ± 1.2 | 10.5–14.1 | Doxorubicin (0.5 μM) |

| COX-2 inhibition | Recombinant enzyme | 8.9 ± 0.8 | 7.5–10.3 | Celecoxib (1.0 μM) |

Q. What criteria determine whether this compound’s mechanistic data warrant publication in high-impact journals?

- Novelty: Demonstrate first-in-class targets or previously unreported synergies (e.g., with chemotherapeutics).

- Rigor: Provide dose-response curves, time-course studies, and in vivo corroboration.

- Transparency: Share raw data (e.g., deposited in Zenodo) and detailed protocols (e.g., via protocols.io ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。